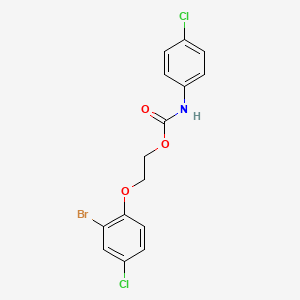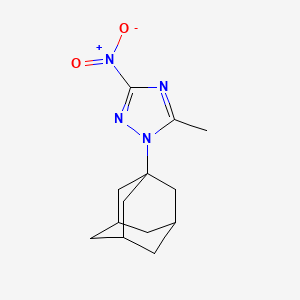![molecular formula C22H26N4O2 B5108468 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol, also known as BBED, is a chemical compound that has been widely used in scientific research due to its unique properties. BBED is a bis-benzimidazole derivative that has been synthesized through a multi-step process. This compound has been extensively studied for its potential applications in the field of biomedical research, particularly in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is its wide range of biological activities, which makes it a potential candidate for the development of new drugs and therapies. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol. One potential direction is the development of new drugs and therapies based on the biological activities of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol. Another potential direction is the study of the mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol, which may lead to a better understanding of its biological effects. Additionally, the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol may lead to the development of new diagnostic tools for the detection of certain diseases.
Métodos De Síntesis
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is synthesized through a multi-step process that involves the condensation of 1,4-butanediol with 2-nitrobenzaldehyde, followed by the reduction of the resulting nitro compound with sodium borohydride. The final step involves the cyclization of the resulting intermediate with o-phenylenediamine to yield 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol.
Aplicaciones Científicas De Investigación
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-15-13-25-19-9-3-1-7-17(19)23-21(25)11-5-6-12-22-24-18-8-2-4-10-20(18)26(22)14-16-28/h1-4,7-10,27-28H,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLWZTDXDYZHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)CCCCC3=NC4=CC=CC=C4N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[1-(2-Hydroxyethyl)-1H-1,3-benzodiazol-2-YL]butyl}-1H-1,3-benzodiazol-1-YL)ethan-1-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)

![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)

![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)